molecular formula C15H12Cl2N2O3 B2711502 3-(4-Chloro-3-nitroanilino)-1-(4-chlorophenyl)-1-propanone CAS No. 882748-60-9

3-(4-Chloro-3-nitroanilino)-1-(4-chlorophenyl)-1-propanone

Cat. No. B2711502
CAS RN: 882748-60-9
M. Wt: 339.17
InChI Key: KHWQQCOUBJTDSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-Chloro-3-nitroanilino)-1-(4-chlorophenyl)-1-propanone (CNP) is an organic compound with a wide range of applications in the scientific research field. CNP has been studied for its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential for future research.

Scientific Research Applications

Crystal and Molecular Structure Analysis

Research on similar compounds like 2,4-Dinitrophenylhydrazone derivatives demonstrates the significance of studying the crystal and molecular structures to understand their chemical behavior and properties. For instance, the molecule propanone 2,4-dinitrophenylhydrazone showcases a nearly planar structure, indicating potential applications in materials science and molecular engineering (Fronczek, 1994).

Chiral Intermediate Synthesis

Studies on compounds like "3-Chloro-1-phenyl-1-propanol" utilized as chiral intermediates in the synthesis of antidepressant drugs highlight the importance of these compounds in pharmaceutical synthesis. The use of microbial reductases to achieve high enantioselectivity in producing chiral alcohols from similar ketones suggests potential applications in developing new pharmaceuticals (Y. Choi et al., 2010).

Cytotoxic Agent Synthesis

The synthesis of 1-Aryl-3-phenethylamino-1-propanone hydrochlorides as potential potent cytotoxic agents demonstrates the application in developing new anticancer drugs. The systematic study of the Mannich reaction to synthesize compounds with similar chemical structures points towards their use in medicinal chemistry for cancer therapy (E. Mete, H. Gul, C. Kazaz, 2007).

Electrophile and Nucleophile Studies

Research on alpha-nitro ketone compounds acting as both electrophiles and nucleophiles to synthesize 3-substituted 2-nitromethylenetetrahydrothiophene and -tetrahydrofuran explores their roles in chemical reactions. These studies contribute to the understanding of reaction mechanisms and the development of novel synthetic pathways, which could be relevant for producing compounds with specific functions (Nanjing Zhang, M. Tomizawa, J. Casida, 2004).

properties

IUPAC Name

3-(4-chloro-3-nitroanilino)-1-(4-chlorophenyl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12Cl2N2O3/c16-11-3-1-10(2-4-11)15(20)7-8-18-12-5-6-13(17)14(9-12)19(21)22/h1-6,9,18H,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHWQQCOUBJTDSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)CCNC2=CC(=C(C=C2)Cl)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Chloro-3-nitroanilino)-1-(4-chlorophenyl)-1-propanone

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